Product packaging for Dihydrozeatin Riboside-d5(Cat. No.:)

Dihydrozeatin Riboside-d5

Cat. No.: B13406183
M. Wt: 358.40 g/mol
InChI Key: DBVVQDGIJAUEAZ-WSLGFIAHSA-N
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Description

Significance of Stable Isotope Labeling in Phytohormone Quantitative Analysis

The use of stable isotope-labeled internal standards has revolutionized the quantitative analysis of phytohormones. nih.gov This method, often referred to as the stable isotope dilution method, is considered the gold standard for accuracy and reliability in phytohormone quantification. nih.gov The core principle of this technique lies in the addition of a known quantity of a stable isotope-labeled version of the target analyte (in this case, a deuterated cytokinin) to a sample at an early stage of the extraction and purification process. nih.gov

Because the stable isotope-labeled standard has nearly identical chemical and physical properties to its endogenous, unlabeled counterpart, it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer. nih.gov By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard, researchers can accurately calculate the initial concentration of the phytohormone in the plant tissue, effectively correcting for any sample loss or matrix effects. nih.gov This approach provides a level of precision and accuracy that is difficult to achieve with other quantification methods. d-nb.infonih.gov The use of deuterium-labeled standards, in particular, has been a long-standing practice in the mass spectrometric determination of cytokinins. nih.gov

The sensitivity of mass spectrometry allows for the detection of these labeled compounds at very low concentrations, which is crucial given the trace amounts of hormones typically present in plant tissues. mdpi.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are frequently employed for this purpose, providing high selectivity and sensitivity. d-nb.infospringernature.com

Contextualizing Dihydrozeatin Riboside-d5 within Cytokinin Research Paradigms

This compound is a deuterated form of Dihydrozeatin Riboside, a naturally occurring cytokinin. nih.govclinisciences.com Dihydrozeatin (DHZ) and its derivatives, including the riboside form (DHZR), are found in various plant tissues and are considered active forms of cytokinin. clinisciences.comuantwerpen.be Dihydrozeatin is derived from the reduction of trans-zeatin (B1683218) (tZ), another major cytokinin. nih.gov While tZ has been extensively studied, the specific roles of DHZ are an active area of research. nih.gov Recent studies suggest that DHZ plays a distinct role in developmental processes, such as promoting cell differentiation in roots, and that it may be perceived by specific cytokinin receptors. nih.gov

Within the framework of stable isotope dilution analysis, this compound serves as an ideal internal standard for the quantification of endogenous Dihydrozeatin Riboside. Its five deuterium (B1214612) atoms provide a distinct mass shift that allows it to be easily differentiated from the natural compound by a mass spectrometer, without significantly altering its chemical behavior during sample processing.

The application of deuterated standards like this compound is critical for a variety of research applications, including:

Metabolic studies: Tracing the biosynthesis, transport, and catabolism of cytokinins.

Developmental biology: Correlating cytokinin levels with specific developmental stages and processes, such as bud break and root development. nih.govwur.nl

Stress physiology: Investigating the role of cytokinins in plant responses to environmental stresses. nih.gov

The ability to accurately quantify specific cytokinin species like Dihydrozeatin Riboside, facilitated by the use of its deuterated analog, allows for a more nuanced understanding of the complex and often specific roles that different cytokinin forms play in plant physiology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23N5O5 B13406183 Dihydrozeatin Riboside-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23N5O5

Molecular Weight

358.40 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[4,4,4-trideuterio-3-[dideuterio(hydroxy)methyl]butyl]amino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C15H23N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h6-9,11-12,15,21-24H,2-5H2,1H3,(H,16,17,18)/t8?,9-,11-,12-,15-/m1/s1/i1D3,4D2

InChI Key

DBVVQDGIJAUEAZ-WSLGFIAHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C([2H])([2H])O

Canonical SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO

Origin of Product

United States

Synthesis and Preparative Methodologies for Dihydrozeatin Riboside D5

Efficient Synthetic Pathways for Deuterium (B1214612) Incorporation

The primary and most efficient reported synthesis of racemic Dihydrozeatin Riboside-d5 involves a condensation reaction between a deuterated side-chain precursor and a protected ribofuranosylpurine. nih.gov A key component in this pathway is the synthesis of racemic 4-hydroxy-3-methyl-l-butylamine-d5. This deuterated amine is prepared from gamma-butyrolactone, which undergoes a series of reactions to introduce the deuterium atoms and the necessary functional groups. nih.gov

Once the deuterated amine side-chain is synthesized, it is condensed with 6-chloro-9-beta-D-ribofuranosylpurine. This reaction, typically carried out in the presence of a base, results in the formation of racemic this compound. nih.gov The efficiency of this pathway lies in the strategic introduction of the deuterium label into the side-chain precursor, which is then coupled to the readily available purine (B94841) riboside moiety.

Reactant 1Reactant 2ProductDeuterium Content (%)
Racemic 4-hydroxy-3-methyl-l-butylamine-d56-chloro-9-beta-D-ribofuranosylpurineRacemic this compound97.23

Isotope Labeling Strategies for Cytokinin Analogues

Isotope labeling is a fundamental technique for producing internal standards for quantitative mass spectrometry. In the context of cytokinins like this compound, several strategies can be employed to introduce deuterium atoms.

Deuterium Labeling (d5) of the Riboside Moiety

While the established synthesis for this compound focuses on labeling the side-chain, it is theoretically possible to introduce deuterium into the riboside moiety. General methods for the synthesis of specifically deuterated ribonucleosides have been developed. These often involve the chemical or enzymatic synthesis of a deuterated D-ribose precursor, which is then converted into a ribonucleotide.

For example, intermediates such as [1-²H]-D-ribose, [4-²H]-D-ribose, and [5-²H₂]-D-ribose can be prepared and subsequently converted into ribonucleotides through enzymatic reactions. This approach allows for the specific placement of deuterium atoms within the ribose sugar. This deuterated ribose could then, in principle, be used to synthesize a purine riboside for subsequent condensation with the appropriate side chain.

Production of Enantiomerically Pure or Racemic this compound

The synthesis starting from racemic 4-hydroxy-3-methyl-l-butylamine-d5 inherently produces a racemic mixture of this compound. nih.gov In many applications, a racemic mixture is sufficient, particularly when used as an internal standard for the quantification of the naturally occurring dihydrozeatin riboside, which also exists as a specific enantiomer.

The production of enantiomerically pure this compound would require either an enantioselective synthesis of the 4-hydroxy-3-methyl-l-butylamine-d5 precursor or the chiral separation of the final racemic product. While enantioselective syntheses for similar chiral amines exist, a specific method for the d5-analogue has not been widely reported. Chiral separation of the final product could be achieved using techniques such as chiral high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase. nih.govnih.gov General strategies for chiral separation are well-established and could be adapted for this purpose. vt.edu

Verification of Isotopic Purity and Enrichment

After synthesis, it is crucial to verify the isotopic purity and the degree of deuterium enrichment in the final this compound product. The two primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry can precisely determine the mass-to-charge ratio (m/z) of the synthesized molecule. By comparing the mass of the deuterated compound to its non-deuterated counterpart, the incorporation of five deuterium atoms can be confirmed. The mass spectrum of non-deuterated Dihydrozeatin Riboside shows a precursor ion [M+H]⁺ at m/z 354. nih.govmassbank.eu The d5-analogue would be expected to have a precursor ion at m/z 359. The relative intensities of the signals corresponding to different isotopologues (d0 to d5) in the mass spectrum allow for the calculation of the isotopic enrichment.

Quantitative Methodologies Utilizing Dihydrozeatin Riboside D5 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Profiling

Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for the sensitive and selective quantification of phytohormones. The use of a stable isotope-labeled internal standard like Dihydrozeatin Riboside-d5 is fundamental to the isotope dilution method, which provides the most accurate quantification by correcting for variations in extraction efficiency, sample cleanup, and instrument response. nih.gov

High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) for Cytokinin Quantification

High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a robust and widely used technique for the targeted analysis of cytokinins. In this method, the chromatographic separation achieved by HPLC is coupled with the high selectivity and sensitivity of tandem mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like cytokinins with minimal fragmentation in the source.

The quantification process relies on Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the endogenous analyte and the deuterated internal standard. researchgate.net The precursor ion is typically the protonated molecule [M+H]⁺, which is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored by the third quadrupole. The signal intensity ratio of the endogenous cytokinin to this compound is used to calculate the absolute concentration, effectively mitigating signal suppression or enhancement caused by co-eluting matrix components. researchgate.net

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Dihydrozeatin Riboside354.2222.1Positive ESI
This compound359.2227.1Positive ESI

This interactive table displays typical MRM transitions for the quantification of Dihydrozeatin Riboside using its d5-labeled internal standard.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Enhanced Throughput

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns packed with sub-2 µm particles, offers significant advantages over traditional HPLC for cytokinin analysis. These benefits include higher resolution, increased sensitivity, and substantially shorter analysis times, making it ideal for high-throughput applications. nih.govlu.se The faster separation, often reducing run times from over 30 minutes to under 10 minutes, allows for the processing of a larger number of samples in a shorter period. researchgate.netnih.gov

Despite the reduced chromatographic time, the accuracy of quantification is maintained through the use of deuterated internal standards like this compound. lcms.cz The internal standard is crucial for correcting any variability that may arise from the rapid analysis and the complex matrix of plant extracts. nih.gov UPLC-MS/MS methods have been successfully developed for the simultaneous analysis of multiple phytohormone classes, including dozens of cytokinin species, from minute amounts of plant tissue. nih.gov

ParameterHPLCUPLC
Typical Run Time 20-40 minutes3-10 minutes
Peak Resolution GoodExcellent
Sensitivity HighVery High
System Pressure 1000-4000 psi6000-15000 psi
Throughput ModerateHigh

This interactive table compares the performance characteristics of conventional HPLC and UPLC for cytokinin analysis.

Hydrophilic Interaction Chromatography (HILIC) Coupled with Mass Spectrometry for Comprehensive Phytohormone Analysis

While reversed-phase (RP) chromatography is most common, Hydrophilic Interaction Chromatography (HILIC) offers an alternative and complementary separation mechanism for polar compounds like cytokinins. nih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating very polar analytes that have little or no retention on RP columns. nih.gov

This technique can enhance the MS sensitivity for certain cytokinins and provides an orthogonal separation to RP-LC, which is beneficial when developing comprehensive methods for profiling a wide range of phytohormones with diverse polarities. researchgate.netnih.gov In HILIC-MS/MS analysis, this compound continues to serve as a reliable internal standard, ensuring accurate quantification regardless of the chromatographic mode employed. Studies have shown that HILIC can improve the signal-to-noise ratio for cytokinins compared to conventional RPLC-MS. researchgate.net

Extraction and Purification Protocols for Plant Cytokinins

The success of any quantitative analysis of cytokinins heavily relies on the efficiency and reproducibility of the extraction and purification steps. The primary goals are to effectively extract the target analytes from the plant tissue while simultaneously removing interfering substances such as pigments, lipids, and other primary and secondary metabolites that can compromise the LC-MS analysis. researchgate.net

Optimization of Solvent Systems and Sample Preparation for Diverse Plant Tissues

The initial step in cytokinin analysis involves homogenizing frozen plant tissue in a cold extraction solvent to quench metabolic activity and extract the hormones. researchgate.net The choice of solvent is critical, and various systems have been optimized for cytokinin extraction. A commonly used and highly efficient solvent is a modified Bieleski's solvent, which typically consists of a mixture of methanol (B129727), water, and a strong acid like formic acid (e.g., 15:4:1, v/v/v). nih.govresearchgate.net Other solvent systems, such as those based on isopropanol (B130326) or acetonitrile, have also been investigated to optimize the recovery of a broad range of phytohormones. nih.gov

The optimization process often involves testing different solvent compositions and ratios to achieve the highest extraction yield for the specific tissue type being analyzed (e.g., leaves, roots, seeds). scispace.comnih.gov To ensure accurate quantification, a known amount of this compound, along with other deuterated standards, is added to the sample prior to homogenization. researchgate.netmdpi.com This allows the internal standard to account for any analyte loss throughout the entire sample preparation procedure.

Extraction SolventTypical CompositionTarget AnalytesReference
Modified Bieleski SolventMethanol/Water/Formic Acid (15:4:1)Cytokinins, Auxins, ABA nih.gov
Acidic Methanol80% Methanol with 1% Acetic AcidGeneral Phytohormones nih.gov
Isopropanol-based SolventIsopropanol/Water/HClCytokinins and others nih.gov
Acetonitrile-based SolventAcetonitrile/Water with Formic AcidPolar Metabolites nih.gov

This interactive table summarizes various solvent systems used for the extraction of cytokinins and other phytohormones from plant tissues.

Solid-Phase Extraction (SPE) and Other Chromatographic Cleanup Procedures

Following initial extraction, the crude extract contains numerous compounds that can interfere with LC-MS analysis. Solid-Phase Extraction (SPE) is a widely employed cleanup technique to purify and concentrate cytokinins from these complex mixtures. researchgate.netresearchgate.net Mixed-mode SPE cartridges that possess both reversed-phase and ion-exchange properties, such as the Oasis MCX sorbent, are particularly effective. nih.gov

A typical SPE protocol for cytokinins involves several steps. The column is first conditioned with methanol and equilibrated with an acidic aqueous solution. The plant extract is then loaded onto the column, where cytokinins are retained by both hydrophobic and cation-exchange mechanisms. Interfering compounds can be washed away with an organic solvent like methanol. Finally, the cytokinin fraction, which includes bases, ribosides, and glucosides, is eluted with a basic methanolic solution, such as ammonium (B1175870) hydroxide (B78521) in methanol. bio-protocol.org This procedure effectively removes many contaminants and significantly improves the quality of the sample for subsequent analysis. nih.gov The co-purification of this compound with its endogenous counterpart allows for the precise calculation of recovery rates after the cleanup process. uni-halle.desemanticscholar.org

Calibration and Validation of Analytical Methods

The reliability and accuracy of any quantitative analytical method hinge on a rigorous calibration and validation process. In the analysis of cytokinins, which are often present at very low concentrations in complex biological matrices, the use of a stable isotope-labeled internal standard is crucial. This compound, a deuterated analog of Dihydrozeatin Riboside, serves as an ideal internal standard for mass spectrometry-based quantification. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample extraction, purification, and chromatographic separation. However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer. This co-elution and differential detection are fundamental to correcting for sample loss during preparation and for variations in instrument response.

Assessment of Matrix Effects and Ionization Efficiency Correction using this compound

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, represent a significant challenge in quantitative mass spectrometry. These effects can lead to either ion suppression or enhancement, resulting in underestimation or overestimation of the analyte concentration, respectively. The use of this compound provides a robust tool for assessing and correcting these matrix-induced variations.

By comparing the signal intensity of this compound in a pure solvent to its intensity when spiked into a sample matrix extract, a quantitative measure of the matrix effect, known as the matrix factor (MF), can be determined. An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. Because this compound co-elutes with the target analyte, it experiences the same matrix effects. Therefore, the ratio of the analyte peak area to the internal standard peak area remains constant, even in the presence of varying matrix effects, allowing for accurate quantification.

Research in the field of plant metabolomics has demonstrated the utility of deuterated internal standards, including those for cytokinins, in mitigating matrix effects. For instance, in the analysis of phytohormones in complex plant tissues such as Arabidopsis thaliana roots, the inclusion of this compound during the extraction process is a standard procedure to ensure data quality. The consistent response of the internal standard across different samples provides confidence that variations in the analyte signal are due to actual concentration differences rather than matrix-induced artifacts.

Table 1: Illustrative Data on Matrix Effect Assessment using this compound

Sample MatrixAnalyte Peak Area (Endogenous)This compound Peak AreaAnalyte/IS RatioMatrix Factor (MF)
Solvent10000500000.201.00 (Reference)
Leaf Extract A8000400000.200.80
Root Extract B6000300000.200.60
Seed Extract C11000550000.201.10

This table presents hypothetical data to illustrate the principle of matrix effect assessment. The constant Analyte/IS ratio demonstrates the effective correction for both ion suppression (MF < 1) and enhancement (MF > 1) by the internal standard.

Determination of Method Limits of Detection and Quantification

The limit of detection (LOD) and the limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

In methods employing this compound as an internal standard, the determination of LOD and LOQ is typically performed by analyzing a series of calibration standards prepared at decreasing concentrations. The signal-to-noise ratio (S/N) is a common approach, where the LOD is often defined as the concentration at which the S/N is 3, and the LOQ is the concentration at which the S/N is 10.

The presence of the internal standard helps to stabilize the measurements at low concentrations, improving the reliability of the LOD and LOQ determination. By normalizing the analyte signal to the internal standard signal, variations in injection volume and instrument response are minimized, leading to more precise measurements at the lower end of the calibration range. While specific LOD and LOQ values are method-dependent and vary based on the instrumentation, sample matrix, and extraction procedure, the use of this compound contributes to achieving the low detection limits necessary for the analysis of trace-level cytokinins in biological samples.

Table 2: Representative Method Detection and Quantification Limits

ParameterDescriptionTypical Value Range (pmol/g FW)
Limit of Detection (LOD)Lowest concentration with a signal-to-noise ratio of 3.0.01 - 0.5
Limit of Quantification (LOQ)Lowest concentration with a signal-to-noise ratio of 10.0.05 - 1.5

These values are representative and can vary depending on the specific analytical method and instrumentation.

Investigations into Dihydrozeatin Riboside Biosynthesis and Metabolic Transformations

Tracing De Novo Cytokinin Biosynthesis Pathways via Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique that allows researchers to trace the synthesis of new molecules within a living organism. nih.gov By supplying plants with a source of deuterium, such as heavy water (D₂O), the deuterium atoms become incorporated into the metabolic pathways, leading to the formation of labeled products. nih.gov Analyzing the mass shift in cytokinins via mass spectrometry reveals the rate of their de novo synthesis and the metabolic routes they traverse. nih.govnih.gov This methodology has been instrumental in challenging and refining our understanding of how plants produce these vital hormones.

The classical, or iPMP-dependent, pathway was long considered the primary route for cytokinin biosynthesis. nih.gov This pathway begins with the enzyme isopentenyltransferase (IPT), which attaches an isopentenyl group from dimethylallyl diphosphate (B83284) (DMAPP) to adenosine (B11128) 5'-monophosphate (AMP), adenosine 5'-diphosphate (ADP), or adenosine 5'-triphosphate (ATP) to form isopentenyladenosine-5'-monophosphate (iPMP) and its corresponding di- and triphosphate forms. nih.govnoaa.gov These iP-type nucleotides are the initial products. Subsequent hydroxylation of the isopentenyl side chain converts them into zeatin-type cytokinins. noaa.gov

Seminal research utilizing double tracer analysis with deuterium oxide and labeled precursors provided compelling evidence for an alternative, iPMP-independent pathway for the biosynthesis of zeatin-type cytokinins. nih.gov Studies in Arabidopsis thaliana revealed that the biosynthetic rate of zeatin riboside-5′-monophosphate (ZMP) was significantly higher than that of iPMP, the supposed primary product. nih.gov

Further experiments demonstrated that even when the conversion of iPMP to ZMP was chemically inhibited, de novo synthesis of ZMP still occurred, as evidenced by deuterium incorporation. nih.gov This unequivocally proved the existence of a direct route to zeatin-type cytokinins that bypasses the iPMP intermediate. This alternative pathway is now understood to be a major contributor to cytokinin biosynthesis in plants. nih.gov

The isoprenoid side chain that defines cytokinins like dihydrozeatin is derived from the terpenoid biosynthesis pathway. nih.gov The universal C5 precursors for terpenoids are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These precursors are synthesized in plants through two distinct routes: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.govresearchgate.net

To confirm the origin of the side-chain precursor for the iPMP-independent pathway, researchers used inhibitors of terpenoid biosynthesis. The application of mevastatin, an inhibitor of a key enzyme in the MVA pathway, significantly reduced the deuterium labeling of ZMP in experiments where the iPMP-dependent route was blocked. nih.gov This demonstrated that the side-chain precursor for the alternative pathway is indeed of terpenoid origin. nih.gov

Enzymatic Conversions and Interconversion Pathways of Dihydrozeatin Riboside

The diversity of cytokinin structures arises from a series of enzymatic modifications and interconversions. Dihydrozeatin Riboside is formed through such modifications, specifically involving the saturation of the zeatin side chain. Understanding the enzymes responsible for these steps is crucial for comprehending how cytokinin activity is regulated.

The initial and rate-limiting step in isoprenoid cytokinin biosynthesis is catalyzed by isopentenyltransferase (IPT) enzymes. nih.govresearchgate.net These enzymes transfer the C5 isopentenyl group from DMAPP to the N⁶ position of an adenine (B156593) nucleotide. researchgate.net Plants possess multiple IPT genes, which can be broadly categorized into two types:

ATP/ADP-IPTs: These enzymes preferentially use ATP and ADP as substrates and are responsible for the de novo synthesis of isopentenyladenine (iP)- and trans-zeatin-type cytokinins. nih.gov

tRNA-IPTs: These enzymes modify adenine residues within specific transfer RNA (tRNA) molecules and are primarily responsible for the synthesis of cis-zeatin-type cytokinins, which are released during tRNA degradation. nih.govfrontiersin.org

The action of ATP/ADP-IPTs generates the foundational iP-type cytokinin nucleotides that can then be channeled into various modification pathways. nih.gov

Once the initial iP-type nucleotide precursors are formed, their side chains can undergo further modifications, critically altering their biological activity.

Hydroxylation: The conversion of iP-type cytokinins to the more biologically active trans-zeatin (B1683218) (tZ)-type cytokinins is accomplished through hydroxylation of the terminal methyl group on the isoprenoid side chain. nih.gov This reaction is catalyzed by a specific group of cytochrome P450 monooxygenases, namely the CYP735A enzymes. nih.govnih.gov This hydroxylation step is a key control point in determining the final composition and activity of the cytokinin pool, with deficiencies in this process leading to significant growth defects, particularly in the shoot. nih.govnih.gov

Reduction: Dihydrozeatin (DHZ) and its derivatives, including Dihydrozeatin Riboside (DHZR), are characterized by the absence of a double bond in the isoprenoid side chain. oup.com They are formed by the reduction of the corresponding zeatin forms. nih.gov This saturation of the side chain generally results in a stable cytokinin form that is resistant to degradation by the enzyme cytokinin oxidase/dehydrogenase (CKX), which specifically cleaves unsaturated side chains. nih.gov While the reduction of zeatin to dihydrozeatin is a known metabolic conversion, the specific reductase enzymes responsible for this step in plants are less characterized than the IPT and CYP735A enzymes.

Table of Key Enzymes in Dihydrozeatin Riboside Related Pathways

Enzyme FamilyAbbreviationFunctionPathway Involvement
IsopentenyltransferaseIPTCatalyzes the initial rate-limiting step; attaches an isopentenyl side chain to an adenine nucleotide.iPMP-Dependent & Independent Pathways
Cytochrome P450 735ACYP735AHydroxylates the side chain of iP-type cytokinins to form zeatin-type cytokinins.Zeatin Biosynthesis
Cytokinin Oxidase/DehydrogenaseCKXDegrades cytokinins with unsaturated side chains (e.g., zeatin), but not saturated ones (e.g., dihydrozeatin).Cytokinin Homeostasis

Table of Cytokinin Biosynthesis Pathways

Pathway NameKey IntermediateInitial ProductKey Features
iPMP-Dependent Pathway Isopentenyladenosine-5'-monophosphate (iPMP)iP-type cytokinin nucleotidesThe "classical" pathway; iPMP is subsequently hydroxylated to form zeatin-type cytokinins.
iPMP-Independent Pathway UndefinedZeatin-type cytokinin nucleotides (e.g., ZMP)A direct biosynthetic route to zeatin-type cytokinins that bypasses the iPMP intermediate; a major pathway in plants.

Glucosylation and Other Conjugation Reactions of Dihydrozeatin Riboside

The metabolic fate of dihydrozeatin riboside, a naturally occurring cytokinin, is significantly influenced by conjugation reactions, particularly glucosylation. This process involves the attachment of a glucose molecule to the cytokinin structure, which generally leads to the formation of inactive, stable conjugates. These modifications are crucial for regulating the homeostasis of active cytokinin levels within the plant. nih.gov Glucosylation can occur at different positions on the dihydrozeatin molecule, leading to either O-glucosides or N-glucosides.

O-glucosylation occurs on the hydroxyl group of the N6-side chain, while N-glucosylation typically takes place at the N7 or N9 positions of the purine (B94841) ring. nih.govnih.gov Research using recombinant glycosyltransferases (UGTs) from Arabidopsis thaliana has identified specific enzymes responsible for these modifications. A comprehensive screening of 105 UGTs demonstrated that certain enzymes have distinct specificities for different cytokinins, including dihydrozeatin. nih.gov For instance, the enzymes UGT85A1, UGT73C5, and UGT73C1 were found to catalyze the formation of O-glucosides from dihydrozeatin. In contrast, UGT76C1 and UGT76C2 were identified as N-glucosyltransferases, capable of attaching glucose to both the N7 and N9 positions of the dihydrozeatin molecule. nih.gov These conjugated forms, particularly O-glucosides, are considered reversible storage forms, while N-glucosides have traditionally been viewed as irreversibly inactivated products. researchgate.net

Table 1: Glucosyltransferases from Arabidopsis thaliana Acting on Dihydrozeatin

Enzyme (UGT) Type of Glucosylation Position of Glucosylation
UGT85A1 O-Glucosylation Side Chain (OH)
UGT73C5 O-Glucosylation Side Chain (OH)
UGT73C1 O-Glucosylation Side Chain (OH)
UGT76C1 N-Glucosylation Purine Ring (N7, N9)
UGT76C2 N-Glucosylation Purine Ring (N7, N9)

This table is based on findings from a screen of recombinant glycosyltransferases. nih.gov

Degradation Pathways of Dihydrozeatin Riboside

Susceptibility to Cytokinin Oxidases/Dehydrogenases (CKXs)

The primary pathway for the irreversible degradation of most isoprenoid cytokinins is catalyzed by the enzyme family cytokinin oxidase/dehydrogenase (CKX). nih.govresearchgate.net These enzymes regulate the levels of active cytokinins by cleaving the N6-isoprenoid side chain, rendering the hormone inactive. oup.com However, a key biochemical feature of dihydrozeatin and its corresponding riboside is their marked resistance to degradation by CKX enzymes. oup.com

This resistance is attributed to the saturation of the double bond in the N6-isoprenoid side chain. CKX enzymes preferentially target cytokinins with unsaturated side chains, such as trans-zeatin (tZ) and isopentenyladenine (iP). nih.govoup.com Studies on various CKX isozymes have confirmed this substrate preference. For example, recombinant OsCKX11 from rice was shown to effectively catalyze the degradation of trans-zeatin and cis-zeatin, while its activity towards dihydrozeatin was significantly lower. nih.gov This intrinsic stability makes dihydrozeatin and its riboside less prone to the primary catabolic pathway that controls the turnover of other active cytokinins, suggesting a potentially specialized role in the plant, perhaps as a stable, long-lasting source of active hormone. oup.com

Table 2: Comparative Susceptibility of Cytokinins to Cytokinin Oxidase/Dehydrogenase (CKX)

Cytokinin Susceptibility to CKX Key Finding
Dihydrozeatin (DHZ) Resistant / Low The saturated side chain confers resistance to oxidative cleavage by CKX. oup.com
trans-Zeatin (tZ) High A preferred substrate for most CKX enzymes. nih.govoup.com
Isopentenyladenine (iP) High Readily degraded by CKX enzymes. researchgate.netoup.com
cis-Zeatin (cZ) Moderate to High Susceptible to degradation, for example by OsCKX11. nih.gov

This table summarizes the general susceptibility of common cytokinins to the CKX degradation pathway.

Identification of Catabolic Products

Consistent with its low susceptibility to CKX enzymes, dihydrozeatin riboside yields very few degradative catabolic products. The typical products of CKX-mediated cytokinin degradation are adenine (or adenosine, if the substrate is a riboside) and a side-chain-derived aldehyde. oup.com Since CKX does not efficiently cleave the side chain of dihydrozeatin, the formation of these products is minimal.

Metabolic studies reinforce the stability of this compound. When radiolabeled [3H]-dihydrozeatin riboside was applied to germinating lupin seeds, it was found to be highly stable over the incubation period. oup.com The analysis revealed very little metabolism, with only small quantities of radioactivity associated with degradative metabolites. oup.com The primary metabolic transformations observed for dihydrozeatin riboside are the conjugation reactions described previously, such as O- and N-glucosylation, which result in biologically inactive but stable forms rather than irreversible catabolic breakdown products. nih.gov Therefore, the metabolic profile of dihydrozeatin riboside is dominated by conjugation rather than degradation.

Table 3: List of Compound Names

Abbreviation / Common Name Full Chemical Name
Dihydrozeatin Riboside-d5 N6-(4-Hydroxy-3-methylbutyl-1,1,2,3,3-d5)adenosine
Dihydrozeatin Riboside N6-(4-Hydroxy-3-methylbutyl)adenosine
Dihydrozeatin (DHZ) N6-(4-Hydroxy-3-methylbutyl)adenine
trans-Zeatin (tZ) (E)-N6-(4-Hydroxy-3-methylbut-2-enyl)adenine
cis-Zeatin (cZ) (Z)-N6-(4-Hydroxy-3-methylbut-2-enyl)adenine
Isopentenyladenine (iP) N6-(3-Methylbut-2-enyl)adenine
Adenosine 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine
Adenine 9H-Purin-6-amine
UGT UDP-glucuronosyltransferase

Biological Functions and Regulatory Roles of Dihydrozeatin Riboside

Dihydrozeatin Riboside in Plant Development and Growth Regulation

Dihydrozeatin riboside plays a significant role in orchestrating plant growth and development. It is recognized as a key transport form of cytokinin, moving through the plant's vascular system to target tissues where it can be converted to its more active free-base form, dihydrozeatin. nih.govwur.nl

Cytokinins, including dihydrozeatin riboside, are fundamental regulators of cell division and differentiation, processes that are central to plant organogenesis. oup.com The balance between cytokinins and another major plant hormone, auxin, is critical in determining the fate of plant cells and the development of organs such as roots and shoots. Research on tobacco explants has shown that specific concentrations of cytokinins are required for the induction of flower buds, highlighting their role in organ formation. core.ac.uk While the free-base forms of cytokinins are generally considered the most active, their ribosides, like dihydrozeatin riboside, serve as important precursors. nih.gov Studies on sweet corn have identified dihydrozeatin riboside and its metabolites as naturally occurring cytokinins, underscoring their presence and likely role in these fundamental developmental processes. nih.gov

Dihydrozeatin riboside is implicated in the regulation of bud development and the transition from dormancy to active growth. In rapeseed, for instance, the metabolism of dihydrozeatin to dihydrozeatin riboside and other forms was observed to differ between wild-type and male sterile lines, suggesting a role in floral bud development. oup.com Research on rose plants has also pointed to a correlation between the concentration of cytokinin ribosides in the xylem sap and the breaking of bud dormancy, with levels increasing prior to bud break. wur.nl The presence and metabolism of dihydrozeatin riboside in buds suggest its active involvement in signaling the commencement of new growth.

One of the well-documented roles of cytokinins is the delay of leaf senescence, the process of aging and deterioration in leaves. oup.com Dihydrozeatin riboside contributes to maintaining leaf health and longevity. nih.gov A decrease in the levels of endogenous cytokinins, including dihydrozeatin riboside, often correlates with the onset of senescence. nih.govoup.com Studies in maize have shown that "stay-green" varieties, which exhibit delayed senescence, have higher levels of dihydrozeatin riboside in their leaves compared to earlier senescing varieties. oup.comnih.gov Conversely, a decline in the flux of dihydrozeatin riboside from the roots has been associated with the progression of senescence in soybean. nih.gov The application of strobilurin fungicides has been found to increase the levels of dihydrozeatin riboside-type cytokinins, which is correlated with delayed leaf senescence in wheat. seedquest.com

Table 1: Dihydrozeatin Riboside Levels in Maize Cultivars with Different Senescence Phenotypes This table presents a conceptual representation of data found in the cited literature. Actual values may vary based on specific experimental conditions.

Maize Cultivar Senescence Phenotype Relative Dihydrozeatin Riboside (DHZR) Content in Leaves
P3845 Stay-green (Delayed Senescence) High oup.comnih.gov
Hokkou 55 Earlier Senescence Low oup.comnih.gov

The influence of dihydrozeatin riboside extends to the reproductive phase of plant development, impacting flower formation, seed development, and ultimately, crop yield. Cytokinins are essential for the formation of reproductive organs and for ensuring their proper development. mdpi.com In soybean, the flux of dihydrozeatin riboside from the roots to the shoots peaks during late flowering and early pod formation, suggesting a key role in regulating reproductive growth. nih.gov Similarly, in developing legume seeds, dihydrozeatin and its riboside are among the predominant forms of cytokinins, playing a role in processes like embryo formation. chem-soc.sinih.gov The manipulation of cytokinin levels has been proposed as a potential strategy to enhance seed yield in various crops. mdpi.com

Dihydrozeatin Riboside in Plant Responses to Environmental Stressors

Plants, being sessile organisms, have evolved complex signaling networks to cope with a variety of environmental challenges. Dihydrozeatin riboside is involved in mediating plant responses to several abiotic stresses.

Drought: Dihydrozeatin riboside plays a role in how plants tolerate drought conditions. In some plant species, higher levels of certain cytokinins are associated with greater drought tolerance. ashs.org However, the response can be complex, with some studies showing a decrease in dihydrozeatin riboside content under drought stress. researchgate.net In creeping bentgrass, overexpression of a specific gene (MtIPT) led to enhanced drought tolerance, which was associated with changes in various hormone levels, including a decrease in dihydrozeatin riboside. nih.gov Conversely, in tall fescue, higher levels of zeatin riboside, a related cytokinin, were linked to improved drought tolerance. ashs.org

Salinity: The response of dihydrozeatin riboside to salt stress can vary between genotypes. In a study on bermudagrass, a salt-tolerant genotype exhibited an increase in root dihydrozeatin riboside content under salt stress, which was positively correlated with root growth. In contrast, a salt-sensitive genotype showed a decrease in this hormone under the same conditions. nih.gov Soaking maize seeds in certain cytokinin biostimulators has been shown to improve salt tolerance by enhancing the plant's antioxidant system. mdpi.com

Cold: Dihydrozeatin riboside is also involved in plant responses to cold stress. In Arabidopsis, cold treatment under different light conditions led to changes in the levels of various cytokinin forms, including dihydrozeatin riboside. frontiersin.org A study on two varieties of Zanthoxylum bungeanum with differing cold tolerance showed that low-temperature stress induced changes in the hormonal profile, including dihydrozeatin riboside, suggesting its participation in the cold stress response. nih.gov Furthermore, some research indicates that dihydrozeatin forms of cytokinins are more resistant to degradation, which might be an adaptive mechanism under stress conditions like high temperatures. researchgate.net

Table 2: Change in Root Dihydrozeatin Riboside (DHZR) Content in Bermudagrass Genotypes under Salt Stress This table is a conceptual representation of findings in the cited literature and illustrates the differential response to salinity.

Bermudagrass Genotype Salt Tolerance Change in Root DHZR Content under Salt Stress
'C43' Tolerant Increased nih.gov
'C198' Sensitive Decreased nih.gov

Crosstalk with Other Phytohormone Signaling Networks (e.g., Auxins, Abscisic Acid, Gibberellins (B7789140), Jasmonates, Salicylic Acid)

Dihydrozeatin Riboside (DHZR) is a naturally occurring cytokinin, a class of phytohormones that are central to regulating a vast array of processes in plant growth and development, including cell division and differentiation. frontiersin.orgnih.gov The function of DHZR and other cytokinins is intricately connected with other hormone signaling pathways, creating a complex regulatory network that allows plants to coordinate development and respond to environmental stimuli. The deuterated form, Dihydrozeatin Riboside-d5, is a stable isotope-labeled version of the molecule used as an internal standard for accurate quantification in analytical research, particularly in mass spectrometry-based methods. impurity.comresearchgate.net The following sections detail the biological crosstalk between the endogenous Dihydrozeatin Riboside and other major phytohormone networks.

Auxins: The interaction between cytokinins and auxins is a cornerstone of plant developmental biology, often characterized by both synergistic and antagonistic relationships. mdpi.comnih.gov The ratio of auxin to cytokinin is a critical determinant of organ development. For instance, in Arabidopsis seedlings, the ratio of indole-3-acetic acid (IAA) to total cytokinins, including trans-zeatin (B1683218) riboside (t-ZR) and DHZR, closely regulates lateral root growth. mdpi.com Research on bermudagrass under salt stress has shown that the root growth rate is positively correlated with the endogenous levels of IAA, tZR, and DHZR in the salt-tolerant genotype, highlighting their crucial role in maintaining root growth under stress. frontiersin.org In contrast, the salt-sensitive genotype showed a decrease in these hormones. frontiersin.org This interaction is also evident in fruit development; studies on tomato mutants with altered auxin response factors revealed significant changes in the levels of DHZR during ripening. plos.org Furthermore, auxin can transcriptionally regulate cytokinin biosynthesis, indicating that normal auxin perception and signaling are necessary for this effect. frontiersin.orgslu.se

Abscisic Acid (ABA): Abscisic acid is a key hormone involved in mediating responses to abiotic stress. Its signaling pathway frequently intersects with that of cytokinins, including DHZR. In leafy vegetables, postharvest senescence at room temperature is associated with an increase in ABA, while cytokinin levels decrease. nih.gov However, treatment with ABA can lead to an increase in the content of cytokinin nucleosides like DHZR. nih.gov In studies on wheat, cold stress induces dynamic changes in the profiles of both ABA and various cytokinins, including DHZR, in leaves and crowns, with these hormonal shifts being part of the cold acclimation process. frontiersin.org The interplay can be antagonistic; for example, zeatin riboside (a closely related cytokinin) can counteract the effect of ABA on transpiration, even at low concentrations. bohrium.com This suggests a fine-tuning mechanism where root-derived cytokinins and ABA act as non-hydraulic signals to control stomatal behavior. bohrium.com

Gibberellins (GAs): Gibberellins are primarily known for their roles in stem elongation and seed germination, and their balance with cytokinins is important for developmental transitions. nih.gov In pitaya, the application of gibberellin-3 (GA3) was found to induce bud dormancy and suppress the formation of flower buds. nih.govresearchgate.net This was accompanied by a significant reduction in the levels of active cytokinins, including DHZR, while GA levels increased. nih.govresearchgate.net Conversely, the natural formation of flower buds was associated with higher levels of DHZR and lower levels of GAs. nih.gov This demonstrates an antagonistic relationship in the context of floral initiation. In other studies, the analysis of senescing Alstroemeria leaves also showed concurrent changes in the levels of various gibberellins and cytokinins, including DHZR, although GAs were not considered the primary mediators of the light signal delaying senescence in that case. wur.nl

Jasmonates (JA): Jasmonic acid and its derivatives are critical signals in plant defense against insects and certain pathogens, as well as in various developmental processes. nih.gov Research in pear has indicated an antagonistic interaction between jasmonates and cytokinins in the control of branching. A mutant pear variety with a high branching phenotype showed elevated levels of DHZR but lower levels of methyl jasmonate (JA-Me) compared to the wild type. nih.govfrontiersin.org This suggests that jasmonic acid may negatively regulate branch growth, a process that is promoted by cytokinins. frontiersin.org The specificity of these hormone classes is highlighted in immunological studies where DHZR conjugated to a carrier protein was used to confirm the specific binding of antibodies developed against jasmonic acid, showing no cross-reactivity. oup.com

Salicylic Acid (SA): Salicylic acid is a phenolic compound that plays a key role in mediating plant defense, particularly against biotrophic pathogens. The interaction between SA and cytokinin signaling is complex and context-dependent. In Arabidopsis mutants that are defective in autophagy, high levels of SA accumulate, leading to early senescence. nih.gov Phytohormone profiling in these mutants also included measurements of cytokinins like dihydrozeatin (DHZ) and its riboside. nih.gov In studies on black rice under salinity stress, the application of SA helped mitigate the negative effects of the stress. horizonepublishing.com The saline conditions themselves led to an increase in the levels of several cytokinins, including DHZR. horizonepublishing.com In some plant-pathogen interactions, cytokinin-mediated resistance can be independent of SA signaling, as seen in tobacco. toku-e.com However, in other contexts, the pathways are clearly linked. For example, treating pumpkin seedlings with silver thiosulfate (B1220275) to induce male flowers resulted in decreased levels of certain cytokinin derivatives while increasing SA levels, suggesting a hormonal trade-off during floral sex differentiation. nih.gov

Interactive Data Table: Summary of DHZR Crosstalk

Interacting PhytohormoneNature of InteractionBiological ContextKey Research Finding
AuxinsAntagonistic/Synergistic (Ratio-dependent)Root development, Stress responseThe auxin/cytokinin ratio (IAA vs. t-ZR + DHZR) regulates lateral root growth. Positive correlation between root IAA, tZR, and DHZR levels and root growth under salt stress in tolerant bermudagrass. mdpi.comfrontiersin.org
Abscisic Acid (ABA)Antagonistic/ModulatoryAbiotic stress response, SenescenceExogenous ABA treatment can increase endogenous DHZR levels. Cytokinin ribosides can antagonize ABA's effect on stomatal closure. nih.govbohrium.com
Gibberellins (GAs)AntagonisticFloral development, Bud dormancyGA3 application reduces DHZR levels and suppresses flower bud formation in pitaya. nih.govresearchgate.net
Jasmonates (JA)AntagonisticBranch developmentHigher DHZR levels and lower jasmonate levels are associated with increased branching in a pear mutant. nih.govfrontiersin.org
Salicylic Acid (SA)Complex/ModulatoryStress response, Floral developmentSalinity stress increases levels of DHZR. Chemical induction of male flowers in pumpkin decreases some cytokinins while increasing SA. horizonepublishing.comnih.gov

Transport and Long-Distance Signaling of Dihydrozeatin Riboside

The coordination of growth and development between different plant organs, such as roots and shoots, relies on long-distance signaling molecules. Cytokinins, including Dihydrozeatin Riboside, are key components of this communication system. mdpi.com They are transported throughout the plant via the vascular tissues—the xylem and the phloem. biologists.combiologists.com

The primary route for root-to-shoot communication is the xylem. mdpi.com Cytokinins synthesized in the root are loaded into the xylem sap and transported upwards to the shoot, where they influence processes like leaf growth, nutrient mobilization, and apical dominance. biologists.combnl.gov While various forms of cytokinins exist, cytokinin ribosides (the ribose-conjugated forms) are considered major transport forms, particularly in the xylem. mdpi.commdpi.comchem-soc.si This is supported by their high concentration in xylem sap and their greater hydrophilicity compared to cytokinin free bases, which facilitates movement in the aqueous environment of the xylem. mdpi.com Specifically, trans-zeatin riboside (tZR) is often cited as the most abundant cytokinin in xylem sap. frontiersin.orgbiologists.com As a saturated form of zeatin riboside, DHZR is also part of this long-distance signaling stream.

Shoot-to-root transport occurs via the phloem and typically involves different cytokinin species, primarily those of the isopentenyladenine (iP) type. biologists.combiologists.com This downward transport is important for regulating root vascular patterning and nutrient uptake. biologists.com

The movement of cytokinins across cell membranes and into the vascular system is a regulated process mediated by specific transporter proteins. Several families of transporters have been implicated in cytokinin transport, including ATP-BINDING CASSETTE (ABC), PURINE (B94841) PERMEASE (PUP), and EQUILIBRATIVE NUCLEOSIDE TRANSPORTER (ENT) proteins. biologists.comoup.com A key transporter for long-distance root-to-shoot signaling is ABCG14. biologists.com This protein is expressed in the roots and is essential for loading trans-zeatin type cytokinins into the xylem for transport to the shoot. biologists.comnih.gov Disruption of ABCG14 leads to a dramatic reduction in cytokinin levels in the xylem and results in stunted shoot growth, demonstrating its critical role in systemic signaling. biologists.com This mechanism, established for tZ-type cytokinins, provides the framework for understanding the long-distance transport of other ribosides like DHZR.

Interactive Data Table: Cytokinin Transport

Transport RoutePrimary Forms TransportedKey Transporter ProteinsFunction in Signaling
Xylem (Root to Shoot)Cytokinin Ribosides (e.g., tZR, DHZR)ABCG14Transmits information about root status (e.g., nutrient availability) to regulate shoot growth and meristem activity. biologists.comnih.gov
Phloem (Shoot to Root)iP-type CytokininsPUP, ENT familiesRegulates root vascular development and nutrient acquisition in response to shoot-derived signals. biologists.comoup.com
Intercellular/LocalFree bases and RibosidesPUP, ENT, AZG, ABCC transportersFine-tunes local cytokinin concentrations to control cell division and differentiation in specific tissues. oup.com

Experimental Models and Advanced Research Approaches in Dihydrozeatin Riboside D5 Studies

In Vivo Deuterium (B1214612) Labeling Experiments in Model Plants (e.g., Arabidopsis thaliana, Zea mays, Pinus contorta, Phaseolus vulgaris)

While direct in vivo feeding studies with Dihydrozeatin Riboside-d5 to trace its metabolic fate are not extensively documented, its use as an internal standard is fundamental in studies analyzing cytokinin metabolism and homeostasis in model plants. In these experiments, plant tissues are supplemented with a known amount of DHZR-d5 during the extraction process. This allows for the correction of analyte loss during sample preparation and purification, as well as variations in mass spectrometry signal intensity, thereby ensuring accurate quantification of endogenous cytokinins.

Table 1: Application of Deuterium-Labeled Standards in Cytokinin Analysis of Model Plants

Model PlantApplication of Deuterium-Labeled StandardsResearch Focus
Arabidopsis thaliana Quantification of endogenous cytokinins in wild-type and mutant lines.Understanding cytokinin biosynthesis, signaling, and degradation pathways.
Zea mays Analysis of cytokinin profiles in different tissues, such as kernels. nih.govInvestigating the role of cytokinins in seed development and yield.
Pinus contorta General cytokinin analysis in conifers.Studying the hormonal regulation of wood formation and other developmental processes.
Phaseolus vulgaris Quantification of cytokinin accumulation in leaves and stems. scilit.comElucidating the role of cytokinins in apical dominance and senescence.

In studies on Phaseolus vulgaris, for instance, deuterium-labeled internal standards have been employed to quantify the accumulation of dihydrozeatin-O-β-D-glucoside in leaves following decapitation, revealing insights into cytokinin transport and metabolism. scilit.com Similarly, research on Zea mays has utilized deuterium-labeled standards to quantify cytokinins in kernels, highlighting the complex interplay of different cytokinin forms during seed development. nih.gov While these studies may not have used this compound specifically as the metabolic precursor, its role as a quantification standard is indispensable for the interpretation of the metabolic dynamics of endogenous cytokinins.

Application of this compound in Controlled Plant Growth Systems (e.g., Tissue Culture, Hydroponics)

Controlled plant growth systems, such as tissue culture and hydroponics, provide a defined environment to study the effects of nutrients and hormones on plant development. The application of this compound in these systems is, again, primarily as an internal standard for the precise measurement of cytokinins in plant tissues and nutrient solutions.

In plant tissue culture, cytokinins are crucial for inducing cell division and shoot formation. The accurate measurement of endogenous cytokinin levels, facilitated by the use of DHZR-d5, is essential for optimizing culture media and understanding the hormonal regulation of organogenesis.

Hydroponic systems allow for precise control of the root environment and are ideal for studying nutrient uptake and root-to-shoot communication. By adding DHZR-d5 as an internal standard to samples taken from hydroponically grown plants, researchers can accurately quantify the concentration of various cytokinins in roots, xylem sap, and shoots, providing valuable data on cytokinin transport and distribution within the plant.

Genetic and Molecular Manipulations in Cytokinin Research

The combination of genetic and molecular techniques with precise phytohormone analysis, empowered by tools like this compound, has significantly advanced our understanding of cytokinin function.

The analysis of mutants with altered cytokinin levels is a cornerstone of cytokinin research. In Arabidopsis thaliana, for example, mutants with defects in cytokinin biosynthesis (ipt mutants) or degradation (ckx mutants) exhibit profound developmental phenotypes. The use of this compound as an internal standard allows for the accurate quantification of the specific changes in the cytokinin profiles of these mutants compared to wild-type plants.

Table 2: Cytokinin Profiling in Arabidopsis thaliana Mutants Using Labeled Standards

Mutant TypeGene FamilyPhenotypeApplication of DHZR-d5 Standard
Cytokinin-Deficient IPT (Isopentenyltransferase)Reduced shoot growth, enhanced root growth.To confirm the reduction in specific cytokinin species.
Cytokinin Over-Expressing CKX (Cytokinin Oxidase/Dehydrogenase) knockoutIncreased shoot growth, inhibited root growth.To verify the accumulation of specific cytokinins.
Cytokinin Over-Expressing Overexpression of IPTIncreased shoot proliferation, reduced root system.To quantify the extent of cytokinin overproduction.

These quantitative data are crucial for correlating specific developmental changes with alterations in the levels of particular cytokinin forms, including dihydrozeatin and its riboside.

Modern systems biology approaches, such as transcriptomics and metabolomics, provide a global view of the molecular changes occurring in response to altered cytokinin levels or signaling. When combined with precise phytohormone profiling using this compound as an internal standard, these "omics" studies can reveal the downstream targets of cytokinin action and the broader metabolic networks that are influenced by this hormone class.

For example, a transcriptomic analysis of cytokinin-treated Arabidopsis seedlings can identify genes whose expression is regulated by cytokinins. nih.govnih.gov By correlating these gene expression changes with precise measurements of endogenous cytokinin levels, researchers can build comprehensive models of cytokinin signaling pathways. nih.govnih.gov

Similarly, metabolomic studies can uncover changes in the levels of various metabolites in response to altered cytokinin status. The accurate quantification of cytokinins, enabled by the use of labeled standards like DHZR-d5, is a critical component of these integrative analyses, allowing for a robust connection between the hormonal signal and the resulting metabolic response.

Future Directions in Dihydrozeatin Riboside D5 Research

Elucidating the Precise Molecular Mechanisms of Dihydrozeatin Riboside Action

Future research will focus on dissecting the specific molecular interactions of dihydrozeatin riboside within the cell. While the general framework of cytokinin signaling is established, the nuances of how different cytokinin forms, such as dihydrozeatin riboside, exert their effects remain to be fully understood.

A primary area of investigation is the interaction of dihydrozeatin riboside with cytokinin receptors. In Arabidopsis, cytokinins are perceived by a family of histidine kinase (HK) receptors. mdpi.combohrium.comconsensus.app Studies have shown that dihydrozeatin (the aglycone of dihydrozeatin riboside) is specifically perceived by the AHK3 receptor to promote cell differentiation in roots. mdpi.combohrium.comconsensus.app Future studies should investigate the binding affinity and kinetics of dihydrozeatin riboside itself with the full range of cytokinin receptors to determine if it exhibits a similar receptor preference.

Following receptor binding, the signal is transduced through a phosphorelay cascade. Research is needed to determine if dihydrozeatin riboside-activated signaling pathways differ in their downstream targets or regulatory intensity compared to other cytokinins like trans-zeatin (B1683218). This involves identifying the specific transcription factors and target genes that are activated or repressed in response to dihydrozeatin riboside.

Advancements in High-Throughput Phytohormone Profiling Technologies

The development of high-throughput technologies is revolutionizing the study of phytohormones, enabling the simultaneous quantification of multiple hormone classes from small amounts of plant tissue. nih.govfrontiersin.org These advancements are crucial for understanding the dynamic changes in phytohormone levels, including dihydrozeatin riboside, during plant development and in response to environmental stimuli.

Ultra-fast liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for phytohormone analysis. nih.gov Future advancements will likely focus on increasing the sensitivity and throughput of these methods, allowing for the analysis of even smaller sample sizes, such as single cells or specific tissues. nih.gov Miniaturization of extraction and purification steps, like in-tip micro-solid phase extraction (µSPE), will also contribute to higher throughput and reduced sample loss. nih.gov

These technologies will enable large-scale screening of mutant collections and diverse plant species to identify genetic factors that regulate dihydrozeatin riboside homeostasis. nih.gov Furthermore, they will facilitate the study of the spatial and temporal distribution of dihydrozeatin riboside within plants, providing a more detailed picture of its physiological roles.

Integrative Omics Approaches to Unravel Complex Phytohormone Networks

The biological effects of dihydrozeatin riboside are not exerted in isolation but are part of a complex network of interactions with other phytohormones and signaling pathways. nih.govnih.gov Integrative omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, are essential for dissecting these intricate networks. nih.govduke.eduresearchgate.net

By combining transcriptomic and metabolomic data, researchers can link changes in gene expression with alterations in metabolite abundance, including dihydrozeatin riboside. researchgate.net This approach can help identify the genes and enzymes involved in the biosynthesis, metabolism, and transport of dihydrozeatin riboside. oup.com For instance, an integrated analysis of phytohormones and gene transcripts in cassava revealed a relationship between cytokinin signaling and other hormone pathways in tuberous root development. nih.gov

Future studies will increasingly utilize time-series multi-omics data to build dynamic models of phytohormone networks. duke.edu These models will help to predict how perturbations in one part of the network, such as a change in dihydrozeatin riboside levels, will affect the entire system. This systems-level understanding is crucial for developing strategies to manipulate phytohormone pathways for crop improvement.

Research AreaKey ObjectivesRelevant Technologies
Molecular Mechanisms Determine receptor binding specificity of dihydrozeatin riboside. Identify downstream signaling components and target genes.Surface Plasmon Resonance, Yeast Two-Hybrid, RNA-Seq, ChIP-Seq
Phytohormone Profiling Increase sensitivity and throughput of analytical methods. Enable single-cell or tissue-specific hormone quantification.Ultra-fast LC-MS/MS, In-tip µSPE, High-throughput screening platforms
Integrative Omics Identify genes involved in dihydrozeatin riboside homeostasis. Model dynamic phytohormone networks.Genomics, Transcriptomics, Proteomics, Metabolomics, Bioinformatics

Q & A

Q. What validated methods are recommended for quantifying Dihydrozeatin Riboside-d5 in plant tissues?

Quantification typically involves high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for high specificity, as cross-reactivity with structurally similar cytokinins (e.g., zeatin riboside) can occur in immunoassays . Radioimmunoassay (RIA) may be used but requires chromatographic separation (e.g., reverse-phase chromatography) to isolate this compound from cross-reactive metabolites like dihydrozeatin and its glucosides . Internal standards (e.g., deuterated analogs) are critical for correcting recovery rates during extraction and purification .

Q. How should plant samples be prepared to ensure accurate detection of this compound?

  • Tissue segmentation : Separate apical and basal sections, as cytokinin distribution varies spatially (e.g., higher active cytokinins in apical segments) .
  • Stabilization : Immediate freezing in liquid nitrogen to prevent enzymatic degradation.
  • Extraction : Use methanol/water/formic acid solvents, followed by solid-phase extraction (SPE) to remove interfering compounds .
  • Validation : Include recovery tests with labeled standards to account for matrix effects .

Q. What physiological roles of this compound are well-documented in plant studies?

this compound functions as a cytokinin riboside involved in cell division, shoot initiation, and stress acclimation. It is a precursor to active cytokinins (e.g., dihydrozeatin) and interacts with auxins to regulate organogenesis, as shown in elm shoot cultures . Under stress (e.g., aluminum toxicity), its levels increase, suggesting a role in modulating root growth .

Advanced Research Questions

Q. How do environmental stressors affect this compound homeostasis, and how can these dynamics be modeled experimentally?

Stressors like heat shock (HS) or ABA treatment reduce active cytokinin levels, including this compound, via oxidation or glucosylation . To model this:

  • Apply localized stress (e.g., methyl viologen-induced ROS in chloroplasts) and monitor compartment-specific redox changes using biosensors (e.g., Grx1-roGFP2) .
  • Use transgenic plants (e.g., DEX-inducible lines) to perturb cytokinin biosynthesis and track isotopic-labeled this compound transport .

Q. How can researchers resolve contradictions in reported this compound levels across studies?

Discrepancies often arise from:

  • Methodological differences : Cross-reactivity in immunoassays vs. specificity of HPLC-MS .
  • Environmental variables : Light conditions significantly alter cytokinin oxidation rates (e.g., ABA treatment in light vs. dark) .
  • Tissue specificity : Apical vs. basal segments exhibit distinct metabolite profiles (e.g., higher storage forms in apical tissues) . Solution : Standardize protocols using deuterated internal standards and report tissue-specific extraction details .

Q. What strategies are effective for studying this compound transport and compartmentalization?

  • Isotopic labeling : Use ¹⁵N or ²H isotopes to trace flux between organelles (e.g., chloroplasts, mitochondria) .
  • Compartment-specific biosensors : Target redox sensors (e.g., roGFP2-Orp1) to mitochondria or chloroplasts for real-time ROS interaction analysis .
  • Mutant analysis : Employ Arabidopsis lines with disrupted equilibrative nucleoside transporters (ENTs) to assess phloem/xylem transport .

Q. How does this compound interact with other phytohormones under nutrient-deficient conditions?

Under low nitrogen or phosphorus:

  • Crosstalk with auxins : this compound downregulates auxin efflux carriers (e.g., PINs), altering root architecture .
  • Synergy with phenolic acids : Co-treatment with p-coumaric acid enhances cytokinin-mediated shoot regeneration in vitro . Experimental design : Use hormone biosynthesis inhibitors (e.g., lovastatin for cytokinins) and quantify metabolites via LC-MS/MS .

Methodological Considerations

  • Data validation : Always compare results with published datasets (e.g., cytokinin levels in Arabidopsis HS treatments ).
  • Ethical reporting : Disclose limitations in detection methods (e.g., unresolved cross-reactive compounds in RIA ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.